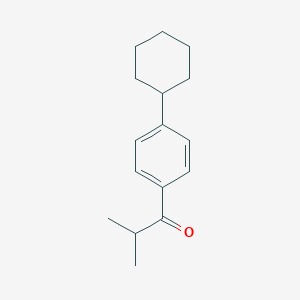
2-(4-Hydroxypiperidin-1-yl)acetic acid
説明
“2-(4-Hydroxypiperidin-1-yl)acetic acid” is a chemical compound with the molecular formula C7H13NO3 . It is a product of the oxidation of ethanol and of the destructive distillation of wood .
Synthesis Analysis
The synthesis of “2-(4-Hydroxypiperidin-1-yl)acetic acid” involves various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The compound has a molecular weight of 195.65 .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxypiperidin-1-yl)acetic acid” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for the compound is DTYCWLRBDHSBIF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Hydroxypiperidin-1-yl)acetic acid” include a molecular weight of 159.18 . The compound has an InChI code of 1S/C7H13NO3/c9-6-1-3-8 (4-2-6)5-7 (10)11/h6,9H,1-5H2, (H,10,11) .科学的研究の応用
Synthesis of Fluorescent Films
2-(4-Hydroxypiperidin-1-yl)acetic acid plays a role in the synthesis of certain fluorescent films. It is used in the creation of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives, which show promise as monomers for fluorescent film preparation (Soboleva, Orlova & Shelkovnikov, 2017).
PET Imaging Studies
This compound is also significant in the development of PET (Positron Emission Tomography) imaging studies. An improved synthesis method for a precursor of 2-(4-Hydroxypiperidin-1-yl)acetic acid enhances the production of a tracer for PET studies, which is crucial for investigating the acetylcholine neurotransmission system (Carpinelli et al., 2006).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-(4-Hydroxypiperidin-1-yl)acetic acid are synthesized for potential therapeutic applications. For example, this includes the development of new α-amino-β-hydroxy six-membered heterocyclic phosphonic acids, which are analogues of serine (Louaisil, Rabasso & Fadel, 2009).
Synthesis of Piperidin-2-ones
Another application is found in organic synthesis, specifically in the creation of piperidin-2-ones. 2-(4-Hydroxypiperidin-1-yl)acetic acid is involved in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, which are significant in the development of more complex organic molecules (Lam, Murray & Firth, 2005).
特性
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h6,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWHXJYPAIQNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



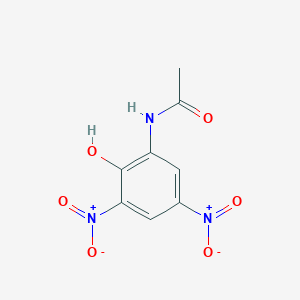
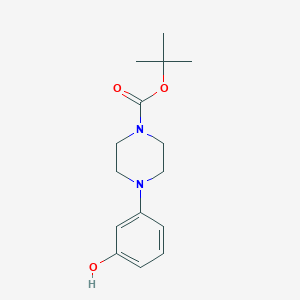


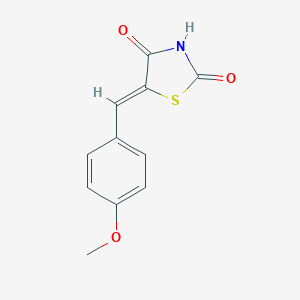
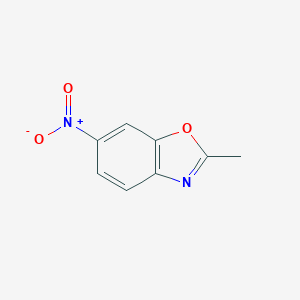
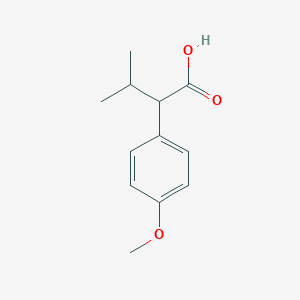
![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)



